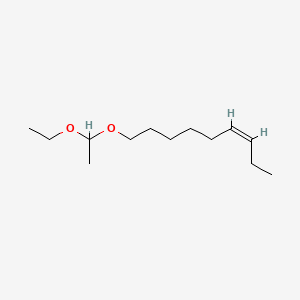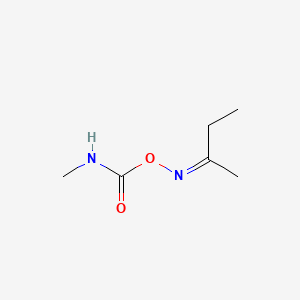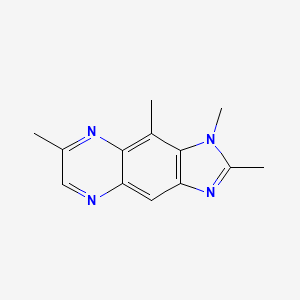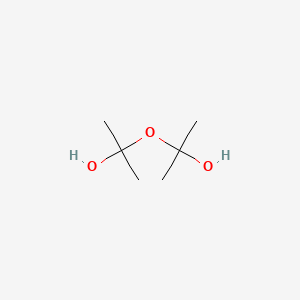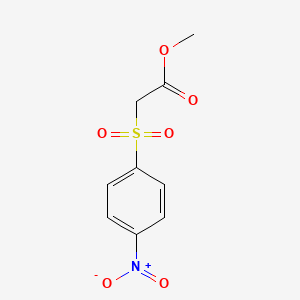
Isodecyl dihydrogen phosphate, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isodecyl dihydrogen phosphate, potassium salt: is a white to off-white solid compound that is soluble in water and exhibits ionic characteristics . It is known for its surface-active properties under certain conditions . The compound is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isodecyl dihydrogen phosphate, potassium salt typically involves the reaction of isodecyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction conditions include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where isodecyl alcohol is reacted with phosphoric acid. The mixture is then neutralized with potassium hydroxide, and the product is purified through crystallization or other separation techniques to obtain the final compound in solid form .
Analyse Chemischer Reaktionen
Types of Reactions: Isodecyl dihydrogen phosphate, potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different phosphate derivatives.
Substitution: It can participate in substitution reactions where the isodecyl group is replaced by other functional groups.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of isodecyl alcohol and phosphoric acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like alkyl halides or other electrophiles are typically employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products:
Oxidation: Various phosphate esters.
Substitution: Different alkyl phosphate derivatives.
Hydrolysis: Isodecyl alcohol and phosphoric acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Isodecyl dihydrogen phosphate, potassium salt is used as a surfactant in various chemical reactions and formulations. Its surface-active properties make it valuable in the synthesis of emulsions and dispersions .
Biology: In biological research, the compound is used in the preparation of buffer solutions and as a reagent in biochemical assays. Its ionic nature helps in maintaining the stability of biological samples .
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable emulsions and enhance the solubility of hydrophobic drugs .
Industry: Industrially, this compound is used in the formulation of cleaning agents, detergents, and personal care products. Its surfactant properties help in the removal of dirt and grease .
Wirkmechanismus
The mechanism of action of isodecyl dihydrogen phosphate, potassium salt involves its ability to reduce surface tension and form micelles. This property is crucial in its role as a surfactant, where it helps in the emulsification and dispersion of hydrophobic substances. The compound interacts with molecular targets such as lipid membranes, enhancing the solubility and stability of various compounds .
Vergleich Mit ähnlichen Verbindungen
- Decyl dihydrogen phosphate, potassium salt
- Nonyl dihydrogen phosphate, potassium salt
- Octyl dihydrogen phosphate, potassium salt
Comparison: Isodecyl dihydrogen phosphate, potassium salt is unique due to its specific isodecyl group, which imparts distinct surface-active properties compared to other similar compounds. The length and branching of the isodecyl group influence the compound’s solubility, micelle formation, and overall effectiveness as a surfactant .
Eigenschaften
CAS-Nummer |
93820-31-6 |
|---|---|
Molekularformel |
C10H23KO4P+ |
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
potassium;8-methylnonyl dihydrogen phosphate |
InChI |
InChI=1S/C10H23O4P.K/c1-10(2)8-6-4-3-5-7-9-14-15(11,12)13;/h10H,3-9H2,1-2H3,(H2,11,12,13);/q;+1 |
InChI-Schlüssel |
MBUNIKFTGFLWOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCOP(=O)(O)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


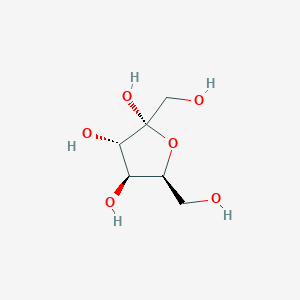
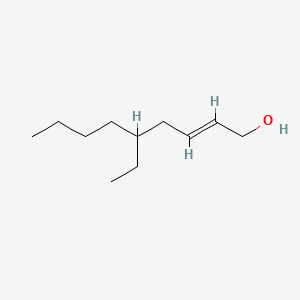
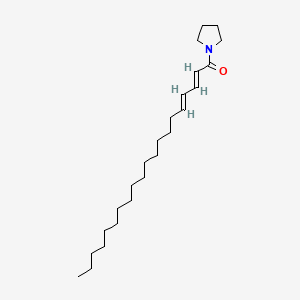
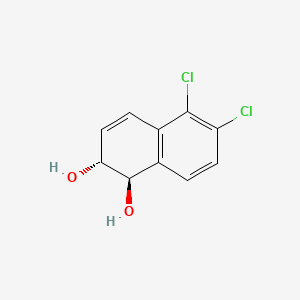
![2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol](/img/structure/B15176934.png)
